(2E)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
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Overview
Description
N-ALLYL-2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves a multi-step process. One common method includes the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate aldehyde to form the intermediate, which is then reacted with N-allyl hydrazinecarbothioamide under controlled conditions . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinecarbothioamide moiety.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-ALLYL-2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-ALLYL-2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a precursor to various ligands.
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Another pyrazole derivative with distinct chemical properties.
Properties
Molecular Formula |
C18H22N6O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-[(E)-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C18H22N6O3S/c1-5-8-19-18(28)21-20-10-14-6-7-16(27-4)15(9-14)11-23-13(3)17(24(25)26)12(2)22-23/h5-7,9-10H,1,8,11H2,2-4H3,(H2,19,21,28)/b20-10+ |
InChI Key |
JVJRJVKXRBNAIJ-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=S)NCC=C)OC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=S)NCC=C)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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